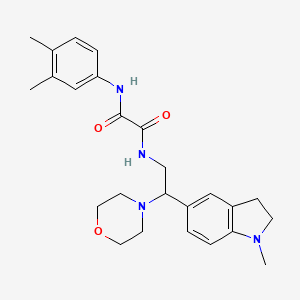![molecular formula C19H15N3O2S2 B2976827 1-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide CAS No. 2319876-59-8](/img/structure/B2976827.png)
1-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide” is a thiazolo[5,4-b]pyridine derivative . Thiazolo[5,4-b]pyridine derivatives are known for their diverse biological activity and clinical applications .
Synthesis Analysis
These compounds can be synthesized in seven steps from commercially available substances in moderate to good yields . The synthesis involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .Molecular Structure Analysis
The molecular structure of these compounds can be characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using techniques such as melting point determination and infrared spectroscopy .Applications De Recherche Scientifique
Organic Synthesis and Mechanistic Studies
- Molecular Braking Mechanisms : The study of N-(2,6-dimethylpyridin-4-yl)-N-methyl-2-iso-propylaniline upon addition of methane sulfonic acid highlights a selective protonation mechanism that decelerates rotation rates around bond axis, showcasing the potential of sulfonamide derivatives in developing molecular brakes (Furukawa et al., 2020).
Antimicrobial and Anticancer Activity
- Synthesis and Biological Evaluation : Compounds based on sulfonamide structures, such as those derived from pyrazole and thiazolines, have been synthesized and assessed for their antimicrobial and anticancer activities. These studies suggest the potential of sulfonamide derivatives in the development of new therapeutic agents (El‐Emary et al., 2002).
Material Science and Supramolecular Chemistry
- Crystal Structure Analysis : Research into nimesulide derivatives with sulfonamido groups, such as those involving methanesulfonamide, provides insight into how these compounds form supramolecular assemblies and their intermolecular interactions. This has implications for designing materials with specific properties (Dey et al., 2015).
Mécanisme D'action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound exhibits extremely strong PI3Kα inhibitory activity . The electron-deficient aryl group in the compound results in a more acidic sulfonamide NH proton, which can make a stronger charged interaction with Lys802 in PI3Kα . This interaction inhibits the activity of PI3Kα, thereby affecting the downstream cellular functions it regulates.
Biochemical Pathways
The inhibition of PI3Kα affects a number of downstream biochemical pathways. PI3K is involved in the AKT/mTOR pathway, which is responsible for regulating cell cycle progression and growth . By inhibiting PI3K, this compound can potentially slow down or stop these processes, making it of interest in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Result of Action
The result of the compound’s action is the inhibition of PI3Kα, leading to a disruption in the AKT/mTOR pathway . This can result in slowed or halted cell growth and proliferation, which is why compounds like this one are of interest in the treatment of diseases like cancer .
Analyse Biochimique
Biochemical Properties
1-phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide has been found to interact with a variety of enzymes, proteins, and other biomolecules . For instance, it has been reported to show potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a key enzyme involved in cellular functions such as cell growth and proliferation . The nature of these interactions is often complex and can involve both covalent and non-covalent bonds .
Cellular Effects
In terms of cellular effects, 1-phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide has been found to influence various types of cells and cellular processes . For instance, it has been reported to have antitumor activity against certain types of cancer cells, such as the MCF-7 breast cancer cell line . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide involves a number of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 1-phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide can change
Dosage Effects in Animal Models
The effects of 1-phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide can vary with different dosages in animal models
Metabolic Pathways
1-phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide is likely to be involved in various metabolic pathways It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 1-phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide within cells and tissues is an important aspect of its biochemical profile It could interact with various transporters or binding proteins, and could have effects on its localization or accumulation
Propriétés
IUPAC Name |
1-phenyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c23-26(24,13-14-5-2-1-3-6-14)22-16-10-8-15(9-11-16)18-21-17-7-4-12-20-19(17)25-18/h1-12,22H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTTYQAIJZEPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

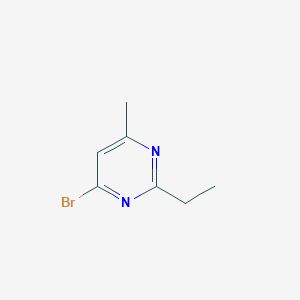


methanone](/img/structure/B2976749.png)
![N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2976750.png)
![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2976751.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2976752.png)
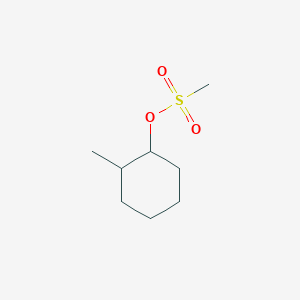
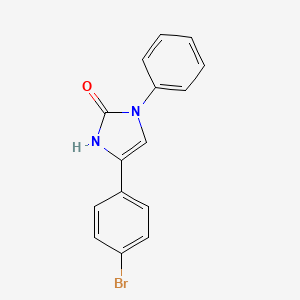
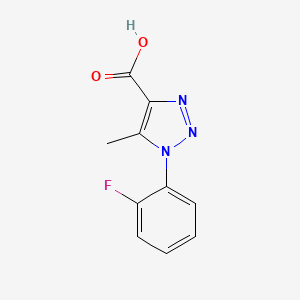
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate](/img/structure/B2976761.png)

![1-{[1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-2-ylpiperazine](/img/structure/B2976764.png)
